(6-Propoxypyridin-2-yl)boronic acid
Overview
Description
(6-Propoxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of (6-Propoxypyridin-2-yl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with a metal catalyst, such as palladium, in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s boronic acid group plays a crucial role in this pathway, participating in the transmetalation step .
Pharmacokinetics
For instance, the compound’s boronic acid group is known to be sensitive to hydrolysis under mild acidic or basic conditions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s boronic acid group is sensitive to hydrolysis under mild acidic or basic conditions . Additionally, the yield of the Suzuki-Miyaura coupling reaction can be influenced by the concentration of the boronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propoxypyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The palladium-catalyzed cross-coupling method is particularly favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Propoxypyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura and Chan-Lam couplings.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Amines and Alcohols: Formed through Chan-Lam coupling.
Scientific Research Applications
(6-Propoxypyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
Pyridinylboronic Acids: Other derivatives with different substituents on the pyridine ring.
Uniqueness
(6-Propoxypyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its propoxy group at the 6-position of the pyridine ring provides steric and electronic effects that differentiate it from other pyridinylboronic acids .
Properties
IUPAC Name |
(6-propoxypyridin-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-2-6-13-8-5-3-4-7(10-8)9(11)12/h3-5,11-12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYWGWJXKVWRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671272 | |
Record name | (6-Propoxypyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-30-6 | |
Record name | Boronic acid, B-(6-propoxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Propoxypyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.